

Cross-reactivity studies of DPM-1003 with other protein tyrosine phosphatases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DPM-1003**

Cat. No.: **B15580676**

[Get Quote](#)

DPM-1003: A Comparative Analysis of a Novel PTP1B Inhibitor's Specificity

FARMINGDALE, NY – **DPM-1003**, a clinical-stage pharmaceutical candidate from DepYmed, Inc., is a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for a range of diseases including Rett Syndrome, cancer, and metabolic disorders.^{[1][2][3]} This guide provides a comparative analysis of **DPM-1003**'s cross-reactivity with other protein tyrosine phosphatases, supported by representative experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

DPM-1003's unique mechanism of action, targeting a non-catalytic, disordered segment at the C-terminus of PTP1B, is designed to confer high specificity over other members of the PTP family.^[4] This allosteric inhibition strategy avoids the highly conserved active site of PTPs, a challenge that has historically hindered the development of selective inhibitors.^[5]

Cross-Reactivity Profile of DPM-1003

While specific quantitative cross-reactivity data for **DPM-1003** against a comprehensive panel of protein tyrosine phosphatases is not yet publicly available in peer-reviewed literature, preclinical data from DepYmed has consistently highlighted its specificity.^[6] To illustrate the expected selectivity of a highly specific PTP1B inhibitor, the following table presents hypothetical cross-reactivity data based on the known characteristics of allosteric PTP1B inhibitors.

Protein Tyrosine Phosphatase	% Inhibition at 10 μ M DPM-1003 (Hypothetical)
PTP1B	>95%
TC-PTP	<10%
SHP-1	<5%
SHP-2	<5%
PTP α	<5%
PTP ϵ	<5%
LAR	<5%
CD45	<5%

Caption: Hypothetical cross-reactivity data for **DPM-1003** against a panel of protein tyrosine phosphatases (PTPs). The data illustrates high selectivity for PTP1B with minimal inhibition of other closely related PTPs.

Experimental Protocols

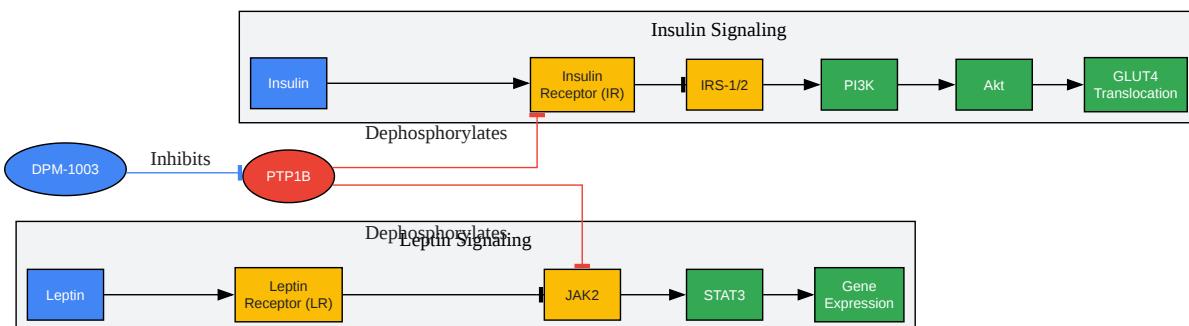
A detailed methodology for assessing the selectivity of a PTP1B inhibitor like **DPM-1003** is crucial for accurate and reproducible results. The following is a representative protocol for a biochemical assay to determine inhibitor selectivity against a panel of PTPs.

Protocol: In Vitro Protein Tyrosine Phosphatase Selectivity Assay

Objective: To determine the inhibitory activity of **DPM-1003** against a panel of protein tyrosine phosphatases.

Materials:

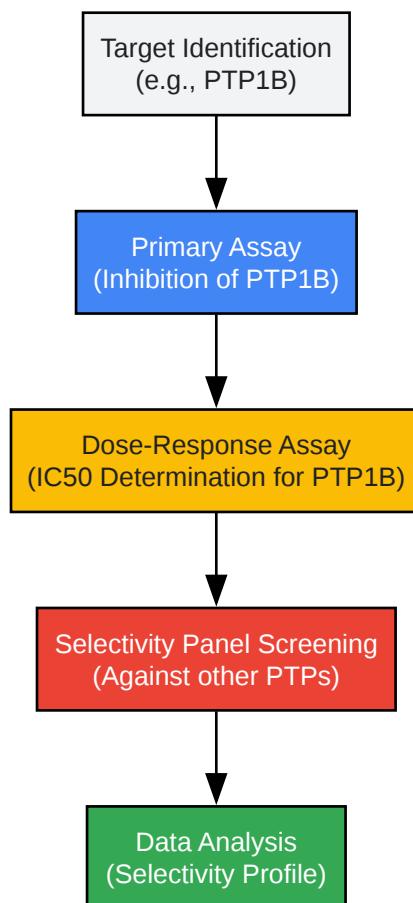
- Recombinant human PTP enzymes (PTP1B, TC-PTP, SHP-1, SHP-2, etc.)
- **DPM-1003**


- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Substrate: p-Nitrophenyl Phosphate (pNPP) at a concentration equal to the K_m for each respective enzyme.
- 96-well microplates
- Microplate reader

Procedure:

- Enzyme Preparation: Reconstitute and dilute each recombinant PTP enzyme to its optimal working concentration in Assay Buffer.
- Inhibitor Preparation: Prepare a serial dilution of **DPM-1003** in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
- Assay Reaction: a. To each well of a 96-well plate, add 20 μ L of the respective PTP enzyme solution. b. Add 10 μ L of the **DPM-1003** dilution or vehicle control (DMSO in Assay Buffer) to the appropriate wells. c. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding. d. Initiate the reaction by adding 70 μ L of the pNPP substrate solution to each well.
- Data Acquisition: a. Immediately measure the absorbance at 405 nm using a microplate reader. b. Continue to take readings every 5 minutes for a total of 30 minutes.
- Data Analysis: a. Calculate the rate of reaction (V_0) for each well by determining the slope of the linear portion of the absorbance versus time curve. b. Determine the percentage of inhibition for each concentration of **DPM-1003** relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC_{50} value for each PTP enzyme.

Signaling Pathways and Experimental Workflow


Understanding the signaling context of PTP1B is essential for interpreting the biological consequences of its inhibition. PTP1B is a critical negative regulator of both insulin and leptin signaling pathways.[\[1\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: PTP1B negatively regulates insulin and leptin signaling.

The experimental workflow for assessing PTP inhibitor selectivity is a multi-step process, beginning with target identification and culminating in detailed selectivity profiling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Press Release 03/19/2024 - DepYmed [depymed.com]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. DepYmed Presents Development Update for its Small Molecule PTP1B Inhibitor Program, DPM-1003, at the 2023 IRSF Rett Syndrome Scientific Meeting - BioSpace [biospace.com]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-reactivity studies of DPM-1003 with other protein tyrosine phosphatases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580676#cross-reactivity-studies-of-dpm-1003-with-other-protein-tyrosine-phosphatases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com